4-Fluoro-2-isocyanato-1-methoxybenzene
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Overview
Description
4-Fluoro-2-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6FNO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene typically involves the reaction of 4-fluoro-2-nitroanisole with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which is then converted to the isocyanate by elimination of hydrogen chloride. The reaction conditions usually require a temperature range of 0-50°C and an inert atmosphere to prevent the decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize the formation of by-products. The final product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions require a catalyst such as aluminum chloride or iron(III) chloride.
Hydrolysis: The reaction is carried out in the presence of water or aqueous acid or base at room temperature.
Major Products Formed
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
4-Fluoro-2-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and probes for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isocyanato-1-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-isocyanato-1-methoxybenzene: Similar structure but with different positions of the fluorine and isocyanate groups.
4-Fluoro-1-isocyanato-2-methoxybenzene: Similar structure but with different positions of the methoxy and isocyanate groups.
3-Fluoro-4-methylphenyl isocyanate: Contains a methyl group instead of a methoxy group.
Uniqueness
4-Fluoro-2-isocyanato-1-methoxybenzene is unique due to the specific positioning of the fluorine, isocyanate, and methoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and research applications.
Properties
IUPAC Name |
4-fluoro-2-isocyanato-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLIJWMMIGSMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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